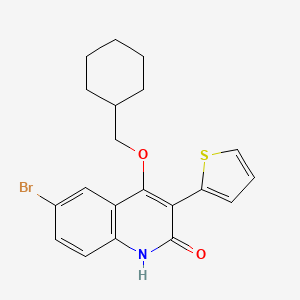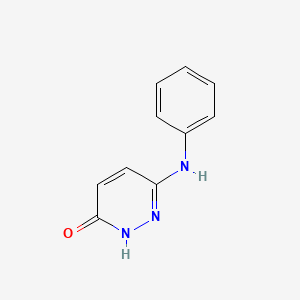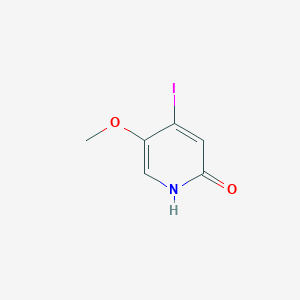
4-iodo-5-methoxy-1H-pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-5-methoxy-1H-pyridin-2-one is a heterocyclic compound that features a pyridinone core substituted with iodine and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-5-methoxy-1H-pyridin-2-one typically involves the iodination of 5-methoxy-1H-pyridin-2-one. A common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
4-Iodo-5-methoxy-1H-pyridin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl or carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The pyridinone ring can be reduced to a dihydropyridinone using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), base (sodium hydroxide), solvent (dimethylformamide), temperature (room temperature to 80°C).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvent (water, acetic acid), temperature (0°C to room temperature).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvent (ethanol, tetrahydrofuran), temperature (0°C to room temperature).
Major Products
Substitution: 4-substituted-5-methoxy-1H-pyridin-2-one derivatives.
Oxidation: 4-iodo-5-hydroxy-1H-pyridin-2-one or 4-iodo-5-oxo-1H-pyridin-2-one.
Reduction: 4-iodo-5-methoxy-1,2-dihydro-1H-pyridin-2-one.
Aplicaciones Científicas De Investigación
4-Iodo-5-methoxy-1H-pyridin-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and cancer.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its electronic properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways.
Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of 4-iodo-5-methoxy-1H-pyridin-2-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The iodine and methoxy groups can enhance the compound’s binding affinity and selectivity through halogen bonding and hydrophobic interactions. The pyridinone core can participate in hydrogen bonding and π-π stacking interactions, further stabilizing the compound’s interaction with its target.
Comparación Con Compuestos Similares
Similar Compounds
4-Iodo-5-hydroxy-1H-pyridin-2-one: Similar structure but with a hydroxyl group instead of a methoxy group.
4-Iodo-5-oxo-1H-pyridin-2-one: Similar structure but with a carbonyl group instead of a methoxy group.
4-Bromo-5-methoxy-1H-pyridin-2-one: Similar structure but with a bromine atom instead of an iodine atom.
Uniqueness
4-Iodo-5-methoxy-1H-pyridin-2-one is unique due to the presence of both iodine and methoxy groups, which confer distinct electronic and steric properties. These features can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it a valuable scaffold for the development of new molecules with specific properties.
Propiedades
Fórmula molecular |
C6H6INO2 |
|---|---|
Peso molecular |
251.02 g/mol |
Nombre IUPAC |
4-iodo-5-methoxy-1H-pyridin-2-one |
InChI |
InChI=1S/C6H6INO2/c1-10-5-3-8-6(9)2-4(5)7/h2-3H,1H3,(H,8,9) |
Clave InChI |
ODJXHIMQWWMJGF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CNC(=O)C=C1I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



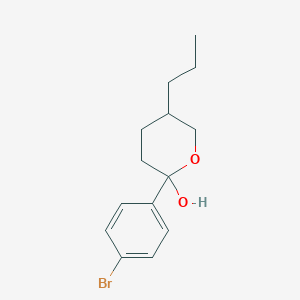
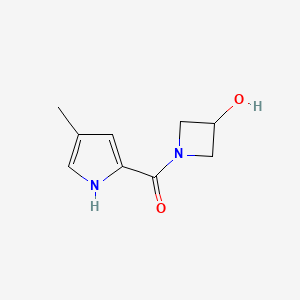

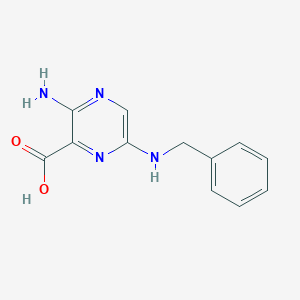
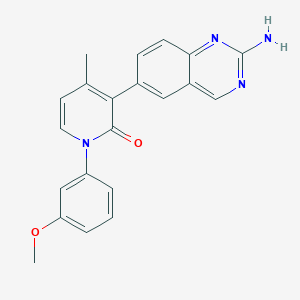

![8-(Methoxymethyl)-8-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B13876210.png)
